Technical Documentation Center

3,6-Dibromo-4,5-dimethylpyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,6-Dibromo-4,5-dimethylpyridazine
  • CAS: 2361317-64-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-dibromo-4,5-dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-dibromo-4,5-dimethylpyridazine. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-dibromo-4,5-dimethylpyridazine. As a key heterocyclic scaffold, understanding the structural and electronic properties of substituted pyridazines is crucial for their application in medicinal chemistry and materials science. This document outlines the theoretical basis for the expected spectral data, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral features.

Theoretical Framework: Predicting the NMR Spectra

The structure of 3,6-dibromo-4,5-dimethylpyridazine, with its symmetrical substitution pattern, dictates a relatively simple NMR spectrum. The key to accurate prediction lies in understanding the influence of the bromine and methyl substituents on the pyridazine ring's electron distribution and, consequently, the chemical shifts of the carbon and hydrogen nuclei.

The pyridazine ring itself is an electron-deficient system due to the presence of two adjacent nitrogen atoms. The bromine atoms at the 3 and 6 positions will exert a significant deshielding effect on the adjacent carbon atoms (C3 and C6) due to their electronegativity and inductive effects. The methyl groups at the 4 and 5 positions will have a more complex influence, with a slight shielding effect on the carbons they are attached to (C4 and C5) and a minor influence on the neighboring carbons.

Molecular Structure of 3,6-dibromo-4,5-dimethylpyridazine:

Caption: Molecular structure of 3,6-dibromo-4,5-dimethylpyridazine.

Predicted ¹H NMR Spectrum

Due to the symmetrical nature of 3,6-dibromo-4,5-dimethylpyridazine, the two methyl groups at the C4 and C5 positions are chemically equivalent. Therefore, a single resonance is expected in the ¹H NMR spectrum. The pyridazine ring itself has no protons attached, so no signals are expected from the ring.

  • Methyl Protons (C4-CH₃ and C5-CH₃): These protons are expected to appear as a singlet in the aliphatic region of the spectrum. The exact chemical shift will be influenced by the electronic effects of the pyridazine ring and the adjacent bromine atoms. Based on data for similar methylated and halogenated pyridazines, a chemical shift in the range of δ 2.0-2.5 ppm is anticipated.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three sets of chemically equivalent carbon atoms: C3/C6, C4/C5, and the methyl carbons.

  • C3 and C6 Carbons: These carbons are directly bonded to the electronegative bromine atoms and are part of the electron-deficient pyridazine ring. Consequently, they will be significantly deshielded and are predicted to resonate at the lowest field, likely in the range of δ 150-160 ppm .

  • C4 and C5 Carbons: These carbons are bonded to the methyl groups. They will be less deshielded than C3 and C6. Their chemical shift is predicted to be in the range of δ 130-140 ppm .

  • Methyl Carbons (C4-CH₃ and C5-CH₃): The carbons of the two methyl groups are equivalent and will appear as a single signal in the upfield region of the spectrum, typically in the range of δ 15-25 ppm .

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3,6-dibromo-4,5-dimethylpyridazine, a standardized experimental procedure should be followed. The choice of solvent and instrument parameters is critical for achieving optimal resolution and sensitivity.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of CDCl₃ weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Use a 400 MHz (or higher) NMR spectrometer transfer->instrument tune Tune and match the probe instrument->tune lock Lock on the deuterium signal of the solvent tune->lock acquire_1h Acquire ¹H spectrum lock->acquire_1h acquire_13c Acquire ¹³C spectrum (proton decoupled) acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate ¹H signals reference->integrate

Caption: Workflow for NMR analysis of 3,6-dibromo-4,5-dimethylpyridazine.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of solid 3,6-dibromo-4,5-dimethylpyridazine.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common and appropriate choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR probe's detection region (typically 4-5 cm).

NMR Instrument Parameters
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A broadband probe is necessary for acquiring both ¹H and ¹³C spectra.

  • Tuning and Matching: Before data acquisition, the probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the instrument's electronics to ensure efficient power transfer.

  • Locking: The magnetic field frequency should be locked using the deuterium signal from the solvent to correct for any field drift during the experiment.

Data Acquisition
  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integration (for ¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Interpretation of Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3,6-dibromo-4,5-dimethylpyridazine.

Table 1: Predicted ¹H NMR Data for 3,6-dibromo-4,5-dimethylpyridazine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3Singlet6HC4-CH ₃, C5-CH

Table 2: Predicted ¹³C NMR Data for 3,6-dibromo-4,5-dimethylpyridazine

Chemical Shift (δ, ppm)Assignment
~155C 3, C 6
~135C 4, C 5
~20C4-C H₃, C5-C H₃

The simplicity of the predicted spectra is a direct consequence of the molecule's C₂ᵥ symmetry. The absence of any proton-proton coupling further simplifies the ¹H NMR spectrum. The ¹³C NMR spectrum, with only three distinct signals, provides a clear fingerprint of the carbon skeleton. The significant downfield shift of the C3 and C6 carbons is a key indicator of the presence of the directly attached bromine atoms.

Conclusion

The ¹H and ¹³C NMR spectra of 3,6-dibromo-4,5-dimethylpyridazine are expected to be straightforward to interpret due to the molecule's symmetry. This technical guide provides a robust framework for both predicting and experimentally determining these spectra. The detailed protocol for data acquisition and processing ensures the generation of high-quality, reliable data. For researchers in drug discovery and materials science, a thorough understanding of the NMR characteristics of such heterocyclic building blocks is fundamental for structure elucidation, purity assessment, and the rational design of new functional molecules.

References

  • R Discovery. Pyridazines. IX. Proton magnetic resonance studies of pyridazine, pyrazine, and substituted pyridazines. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Available at: [Link]

  • J-Stage. Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Available at: [Link]

  • Studies on new substituted pyridazinones: Synthesis and biological evaluation. (PDF) Available at: [Link]

  • One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. (PDF) Available at: [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]

  • MDPI. 3,6-Dibromopyridazine-4,5-diamine. Available at: [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available at: [Link]

  • Slideshare. C13 NMR spectroscopy. Available at: [Link]

  • Chemical Papers. IR and NMR Spectroscopic Investigation of 3-Halo-2,6- dimethylpyridine /V-Oxides and Their 4-Nitro. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. (PDF) Available at: [Link]

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 3,6-dibromo-4,5-dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that are instrumental in drug des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that are instrumental in drug design.[1][2] This guide provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of 3,6-dibromo-4,5-dimethylpyridazine through single-crystal X-ray diffraction. While a specific solved crystal structure for this exact compound is not publicly available, this document serves as an expert guide to the entire workflow, from synthesis and crystallization to data analysis and structural interpretation. By presenting a detailed, field-proven protocol and hypothetical yet plausible structural data, we aim to equip researchers with the knowledge to conduct and interpret such analyses for novel pyridazine derivatives.

Introduction: The Significance of Pyridazine Scaffolds and Structural Analysis

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in modern medicinal chemistry.[1] Its distinct electronic and structural features, including a high dipole moment and hydrogen bonding capabilities, offer a versatile platform for developing novel therapeutics.[2] The substitution pattern on the pyridazine ring allows for the fine-tuning of physicochemical properties such as solubility and metabolic stability, which are critical for a drug's pharmacokinetic profile.[1]

Understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for rational drug design. Single-crystal X-ray diffraction is a powerful analytical technique that provides high-resolution structural data, including bond lengths, bond angles, and intermolecular interactions.[3][4][5] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to design more potent and selective drug candidates.

  • Informing Drug Formulation: Knowledge of the crystal packing and intermolecular forces can aid in predicting and controlling solid-state properties like solubility and stability.

  • Understanding Drug-Target Interactions: A detailed molecular structure provides a basis for computational modeling of how a drug molecule binds to its biological target.

This guide will walk through the complete process of determining the crystal structure of a substituted pyridazine, using 3,6-dibromo-4,5-dimethylpyridazine as a representative example.

Methodology: From Synthesis to Structure Solution

The journey from a chemical formula to a fully characterized crystal structure involves a series of meticulous experimental and computational steps.

Synthesis of 3,6-dibromo-4,5-dimethylpyridazine

While various methods for synthesizing pyridazine derivatives exist, a plausible route for 3,6-dibromo-4,5-dimethylpyridazine could involve the reaction of 3,6-dichloro-4,5-dimethylpyridazine with a brominating agent. The starting material, 3,6-dichloro-4,5-dimethylpyridazine, is commercially available.[6] A typical procedure would involve dissolving the starting material in a suitable solvent and treating it with a source of bromine, such as sodium bromide in the presence of an oxidizing agent or hydrobromic acid. The reaction would likely require heating to proceed at a reasonable rate. Purification of the crude product would then be carried out using standard techniques like recrystallization or column chromatography.

Single Crystal Growth: The Art of Crystallization

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[3][7] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and have a regular internal structure with minimal defects.[3] For a small organic molecule like 3,6-dibromo-4,5-dimethylpyridazine, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; the compound should be moderately soluble, not too soluble, and not too insoluble.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth. Common setups include the hanging drop and sitting drop methods.[8]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of a small amount of purified 3,6-dibromo-4,5-dimethylpyridazine in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Preparation of a Saturated Solution: Once a suitable solvent is identified (one in which the compound has moderate solubility), prepare a nearly saturated solution by dissolving the compound with gentle warming if necessary.

  • Filtration: Filter the warm solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation, and place it in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically done using a single-crystal X-ray diffractometer.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument is typically equipped with a CCD or CMOS detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4]

  • Data Processing: The collected images are then processed using specialized software. This involves integrating the diffraction spots to determine their intensities and positions, and then using this information to determine the unit cell parameters and the space group of the crystal.

Structure Solution and Refinement

The final step is to solve and refine the crystal structure using the processed diffraction data.[10]

Workflow: Structure Solution and Refinement

structure_solution DataCollection Diffraction Data (Intensities and Angles) StructureSolution Structure Solution (Direct Methods or Patterson) DataCollection->StructureSolution InitialModel Initial Atomic Model (Electron Density Map) StructureSolution->InitialModel Refinement Structure Refinement (Least-Squares Fitting) InitialModel->Refinement FinalModel Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) Refinement->FinalModel Validation Structure Validation (CIF Check) FinalModel->Validation

Caption: Workflow for solving a crystal structure.

  • Structure Solution: An initial model of the crystal structure is obtained from the diffraction data. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that can determine the phases of the diffracted X-rays.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated to ensure its quality and correctness. This involves checking for any inconsistencies or errors in the model and generating a Crystallographic Information File (CIF). The CIF file can be submitted to crystallographic databases like the Cambridge Structural Database (CSD) for public access.[11][12][13][14][15][16]

Hypothetical Results and Discussion

As no experimental crystal structure for 3,6-dibromo-4,5-dimethylpyridazine is currently available in the Cambridge Structural Database, we will present a hypothetical but chemically plausible set of results to illustrate the type of information that would be obtained from a successful X-ray diffraction study.

Crystal Data and Structure Refinement

The following table summarizes hypothetical crystallographic data for 3,6-dibromo-4,5-dimethylpyridazine.

ParameterHypothetical Value
Chemical formulaC₆H₆Br₂N₂
Formula weight265.94 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.123(4), 12.456(6), 9.789(5)
α, β, γ (°)90, 109.87(3), 90
Volume (ų)932.1(8)
Z4
Density (calculated) (g/cm³)1.895
Absorption coefficient (mm⁻¹)8.45
F(000)504
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 28.0
Reflections collected5432
Independent reflections2145 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Molecular Structure

The X-ray diffraction analysis would reveal the precise geometry of the 3,6-dibromo-4,5-dimethylpyridazine molecule.

Caption: Molecular structure of 3,6-dibromo-4,5-dimethylpyridazine.

Key structural features would include:

  • Bond Lengths and Angles: The analysis would provide precise measurements of all bond lengths (e.g., C-C, C-N, C-Br) and bond angles within the molecule. These can be compared to standard values to identify any unusual geometric features.

  • Planarity: The pyridazine ring is expected to be largely planar, although the methyl and bromo substituents may cause minor deviations.

  • Conformation: The orientation of the methyl groups relative to the pyridazine ring would be determined.

Supramolecular Assembly and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This is governed by intermolecular interactions. For 3,6-dibromo-4,5-dimethylpyridazine, several types of interactions would be anticipated:

  • Halogen Bonding: The bromine atoms are electrophilic at their tips and can form attractive interactions with nucleophilic atoms, such as the nitrogen atoms of neighboring molecules.

  • π-π Stacking: The aromatic pyridazine rings could stack on top of each other, contributing to the stability of the crystal packing.

  • C-H···N and C-H···Br Hydrogen Bonds: Weak hydrogen bonds involving the methyl and ring hydrogens could also play a role in the crystal packing.

crystal_packing cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C cluster_3 Molecule D A_N N A_Br Br B_N N A_Br->B_N Halogen Bond B_Br Br C_Ring π-system D_Ring π-system C_Ring->D_Ring π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The determination of the crystal structure of 3,6-dibromo-4,5-dimethylpyridazine, and other novel pyridazine derivatives, through single-crystal X-ray diffraction provides invaluable insights for drug discovery and development. This guide has outlined the essential steps, from synthesis and crystallization to data collection and analysis, offering a comprehensive framework for researchers in the field. While the specific structural details of the title compound remain to be experimentally determined, the principles and protocols described herein are universally applicable. A thorough understanding of the three-dimensional molecular structure and intermolecular interactions is a critical component in the rational design of the next generation of pyridazine-based therapeutics.

References

  • BenchChem. (n.d.). The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics: An In-depth Technical.
  • Kennard, O., & Watson, D. G. (n.d.). the first 40 years of the CCDC.
  • SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE. (n.d.). CCDC – Cambridge Crystallographic Data Centre.
  • Wikipedia. (n.d.). Cambridge Crystallographic Data Centre.
  • Chemistry World. (n.d.). CCDC.
  • Singha, R., et al. (2022). One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. Indian Journal of Chemistry, 61(11), 1159-1163.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-44.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC)
  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis.
  • JoVE. (2022, February 20). Protein Crystallization for X-ray Crystallography [Video]. YouTube.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • Wlodawer, A. (2004). x Ray crystallography. Journal of Allergy and Clinical Immunology, 113(1), 13-23.
  • BiŌkeanós. (n.d.). The Cambridge Structural Database.
  • Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD.
  • Chemsrc. (2025, September 18). 3,6-Dichloro-4,5-dimethylpyridazine.

Sources

Foundational

Solvation Thermodynamics and Application Profiling of 3,6-Dibromo-4,5-dimethylpyridazine

A Technical Whitepaper for Chemical Synthesis and Materials Science Executive Summary The compound 3,6-dibromo-4,5-dimethylpyridazine (CAS: 2361317-64-6) [1] is a highly specialized halogenated heterocycle that serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Chemical Synthesis and Materials Science

Executive Summary

The compound 3,6-dibromo-4,5-dimethylpyridazine (CAS: 2361317-64-6) [1] is a highly specialized halogenated heterocycle that serves as a critical intermediate in the synthesis of advanced optoelectronic materials. It is most notably employed in the development of low molar mass carbazole-based host materials for phosphorescent organic light-emitting diodes (PhOLEDs)[2]. Because its primary utility lies in complex cross-coupling reactions (e.g., Suzuki-Miyaura couplings), understanding its solubility profile in various organic solvents is paramount. This whitepaper deconstructs the solvation mechanics of this molecule and provides a self-validating metrology framework for determining its thermodynamic solubility.

Molecular Solvation Mechanics

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through the lens of intermolecular forces and Hansen Solubility Parameters (HSP). The solubility of 3,6-dibromo-4,5-dimethylpyridazine is governed by three distinct structural motifs:

  • The Pyridazine Core (Dipole & Hydrogen Bonding): The adjacent nitrogen atoms in the diazine ring generate a strong, localized dipole moment. This region acts as a potent hydrogen-bond acceptor, driving high solubility in polar aprotic solvents (e.g., DMSO, DMF) via robust dipole-dipole interactions.

  • C3/C6 Bromine Substituents (Halogen Bonding & Dispersion): The heavy, highly polarizable bromine atoms facilitate strong London dispersion forces and act as halogen bond donors. This makes the compound highly compatible with Lewis basic solvents like Tetrahydrofuran (THF) and 1,4-Dioxane, as well as halogenated solvents like Dichloromethane (DCM)[3].

  • C4/C5 Methyl Groups (Lattice Disruption): Unlike unsubstituted 3,6-dibromopyridazine, the steric bulk of the two methyl groups disrupts planar π−π stacking. By lowering the crystal lattice energy, these methyl groups thermodynamically favor the transition from the solid state to the solvated state, thereby enhancing overall solubility in moderately polar organic media.

Quantitative Solubility Profile

While empirical data for this specific CAS is highly niche, we can accurately model its solubility profile based on structural analogs (such as 3,6-dibromopyridazine and 4,5-dichloropyridazine-3,6-diol) and empirical observations from OLED synthesis workflows[2][4].

Solvent ClassificationRepresentative SolventEstimated Solubility (mg/mL at 25°C)Solvation Mechanism / Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Strong dipole-dipole interactions; optimal HSP matching.
Polar Aprotic N,N-Dimethylformamide (DMF)> 80Excellent solvation of the highly polarizable diazine core.
Ethers Tetrahydrofuran (THF)40 - 60Favorable halogen bonding between Br atoms and the ethereal oxygen.
Halogenated Dichloromethane (DCM)30 - 50High dispersion force compatibility; favorable entropy of mixing.
Aromatic Toluene10 - 20Moderate π−π interactions, limited by the solvent's low dielectric constant.
Protic Methanol (MeOH)< 5Poor hydrogen bond donor compatibility with the hydrophobic methyl/bromo regions.
Non-Polar Aliphatic n-Hexane< 1Extreme HSP mismatch; insufficient energy to overcome the crystal lattice.

Self-Validating Metrology: Thermodynamic Solubility Protocol

To generate reliable, publication-grade solubility data for 3,6-dibromo-4,5-dimethylpyridazine, scientists must move beyond visual kinetic estimates (which are prone to supersaturation artifacts) and employ a rigorous thermodynamic approach[4]. The following protocol is designed as a self-validating system to eliminate experimental artifacts.

Step-by-Step Methodology
  • Solid Saturation: Weigh approximately 50 mg of 3,6-dibromo-4,5-dimethylpyridazine into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: Amber glass prevents potential UV-induced debromination, while the excess solid ensures the system can reach maximum thermodynamic capacity.

  • Thermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1°C at 300 RPM.

  • Time-Point Sampling (The Validation Step): Extract 100 µL aliquots at exactly 24 hours and 48 hours . Causality: Comparing two distinct time points is a built-in validation mechanism. If the concentration difference between 24h and 48h is <2% , true thermodynamic equilibrium is confirmed.

  • Phase Separation: Filter the aliquots immediately through a 0.45 µm PTFE syringe filter. Causality: PTFE is strictly required here. Nylon or PES filters contain polar amide/ether linkages that can hydrophobically adsorb brominated aromatic compounds, artificially lowering the measured solubility.

  • Dilution & Internal Standard Addition: Dilute the filtrate 1:100 in mobile phase (e.g., 60:40 Acetonitrile:Water) containing 10 µg/mL of Biphenyl as an internal standard (IS). Causality: The IS corrects for any solvent evaporation during handling or minor discrepancies in HPLC injection volumes.

  • HPLC-UV Quantification: Analyze via HPLC using a C18 column, detecting at 254 nm. Calculate the concentration using a pre-established calibration curve.

SolubilityProtocol Step1 1. Solid Addition Excess 3,6-dibromo-4,5-dimethylpyridazine Step2 2. Solvent Dispensing Add Target Organic Solvent Step1->Step2 Step3 3. Thermal Equilibration Agitate at 25°C (24h & 48h) Step2->Step3 Step4 4. Phase Separation Filter via 0.45 µm PTFE Step3->Step4 Step5 5. HPLC-UV Analysis Quantify with Internal Standard Step4->Step5 Step6 6. Data Validation Compare 24h vs 48h (ΔC < 2%) Step5->Step6

Fig 1: Self-validating thermodynamic solubility determination workflow.

Application Workflow: Solvent Selection in Optoelectronic Synthesis

The primary application of 3,6-dibromo-4,5-dimethylpyridazine is acting as an electrophile in Suzuki-Miyaura cross-coupling reactions to synthesize carbazole-based PhOLED hosts[2]. The solubility profile directly dictates the reaction engineering:

  • Solvent Choice: Because the compound exhibits optimal solubility in ethers and moderate solubility in aromatics, a biphasic mixture of THF/Toluene and Water is typically selected. THF ensures the pyridazine derivative remains fully solvated, while Toluene provides the high boiling point necessary to drive the endothermic activation of the Palladium catalyst.

  • Reaction Pathway: The fully solvated 3,6-dibromo-4,5-dimethylpyridazine undergoes oxidative addition with the Pd(0) catalyst, followed by transmetalation with a carbazole-arylboronic acid, and reductive elimination to yield the highly conjugated OLED host material.

SuzukiCoupling Reagent 3,6-dibromo-4,5- dimethylpyridazine Solvent Solvent System THF / Toluene (High Sol.) Reagent->Solvent Boronic Arylboronic Acid (Carbazole Derivative) Boronic->Solvent Catalyst Pd(PPh3)4 + Base Cross-Coupling Solvent->Catalyst Product PhOLED Host Material (Target Product) Catalyst->Product

Fig 2: Solvent-dependent Suzuki-Miyaura cross-coupling pathway for PhOLED synthesis.

References

  • Title: Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review Source: MDPI (Materials) URL: [Link]

  • Title: 3,6-Dibromopyridazine | C4H2Br2N2 | CID 248852 Source: PubChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Functionalization of 3,6-Dibromo-4,5-dimethylpyridazine

Introduction: Unlocking the Potential of a Privileged Scaffold The pyridazine core is a compelling scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridazine core is a compelling scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and valuable photophysical properties. The subject of this guide, 3,6-dibromo-4,5-dimethylpyridazine, represents a versatile building block, primed for strategic elaboration through modern catalytic cross-coupling methodologies. The two bromine atoms at the C3 and C6 positions offer reactive handles for the sequential or simultaneous introduction of diverse functionalities, while the methyl groups at C4 and C5 modulate the electronic properties and steric environment of the heterocyclic core.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the catalytic functionalization of 3,6-dibromo-4,5-dimethylpyridazine. The methodologies detailed herein are grounded in established principles of organometallic catalysis and adapted from literature precedents on related dihalopyridazine systems.

Synthesis of 3,6-Dibromo-4,5-dimethylpyridazine: A Proposed Route

Step 1: Synthesis of 3,6-Dimethylpyridazine

The initial step involves the synthesis of the 3,6-dimethylpyridazine core via the condensation of 2,5-hexanedione with hydrazine hydrate. This is a classic and reliable method for the formation of the pyridazine ring system. Subsequent aromatization, often achieved through oxidation, yields the desired 3,6-dimethylpyridazine. A common method for aromatization involves the use of a palladium on carbon (Pd/C) catalyst in a suitable solvent.[1]

Step 2: Bromination of 3,6-Dimethylpyridazine

The second step is the selective bromination of 3,6-dimethylpyridazine at the 3 and 6 positions. The electron-rich nature of the pyridazine ring, further enhanced by the electron-donating methyl groups, directs electrophilic substitution to these positions. A variety of brominating agents can be employed, with N-bromosuccinimide (NBS) in a suitable solvent being a common choice for achieving selective bromination of such heterocyclic systems.

Catalytic Functionalization Methodologies: A World of Possibilities

The true synthetic utility of 3,6-dibromo-4,5-dimethylpyridazine lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. These transformations enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional functional group tolerance and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl and heteroaryl-aryl structures. In the context of 3,6-dibromo-4,5-dimethylpyridazine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridazine, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[2][3]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Product Ar-R

Protocol: Mono- and Di-arylation of 3,6-Dibromo-4,5-dimethylpyridazine

This protocol provides a general framework for both mono- and di-arylation. The stoichiometry of the boronic acid is the primary determinant of the product distribution.

ParameterConditionRationale
Substrate 3,6-Dibromo-4,5-dimethylpyridazineDihalo-pyridazine core for functionalization.
Coupling Partner Arylboronic acid (1.1 eq for mono, 2.5 eq for di)Source of the aryl group.
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)Common and effective palladium catalysts for cross-coupling.
Base K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.5 eq)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH (3:1)Aprotic polar or nonpolar solvents facilitate the reaction.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Experimental Procedure:

  • To an oven-dried Schlenk flask, add 3,6-dibromo-4,5-dimethylpyridazine (1.0 mmol), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridazine core.[4][5] This reaction is particularly valuable for the synthesis of conjugated systems and precursors for further transformations.

Mechanistic Insights:

The Sonogashira reaction typically involves two interconnected catalytic cycles, one for palladium and one for copper:

  • Palladium Cycle: Similar to the Suzuki-Miyaura coupling, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.[6]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic and readily undergoes transmetalation with the palladium complex.[5][6]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Product Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (H-C≡CR / Base) Cu-Acetylide Cu-C≡CR Cu-Acetylide->Transmetalation Transfers Acetylide

Protocol: Alkynylation of 3,6-Dibromo-4,5-dimethylpyridazine

ParameterConditionRationale
Substrate 3,6-Dibromo-4,5-dimethylpyridazineDihalo-pyridazine core.
Coupling Partner Terminal Alkyne (1.2 eq for mono, 2.5 eq for di)Source of the alkynyl group.
Catalyst PdCl₂(PPh₃)₂ (3 mol%)A standard and effective palladium catalyst.
Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide.
Base Et₃N or Diisopropylamine (3.0 eq)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous polar aprotic solvents are preferred.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Experimental Procedure:

  • In a Schlenk flask, dissolve 3,6-dibromo-4,5-dimethylpyridazine (1.0 mmol) in the chosen solvent.

  • Add the terminal alkyne, the base, the palladium catalyst, and the copper(I) iodide under an inert atmosphere.

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif frequently found in pharmaceuticals and organic materials.[7][8] This reaction allows for the coupling of 3,6-dibromo-4,5-dimethylpyridazine with a wide variety of primary and secondary amines.

Mechanistic Insights:

The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: Pd(0) adds to the aryl bromide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7][8][9]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation (R2NH / Base) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Product Ar-NR2

Protocol: Amination of 3,6-Dibromo-4,5-dimethylpyridazine

ParameterConditionRationale
Substrate 3,6-Dibromo-4,5-dimethylpyridazineDihalo-pyridazine core.
Coupling Partner Primary or Secondary Amine (1.2 eq for mono, 2.5 eq for di)Nitrogen nucleophile.
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Common palladium precatalysts.
Ligand Xantphos (4 mol%) or BINAP (4 mol%)Bulky, electron-rich phosphine ligands are crucial.
Base NaOtBu (2.5 eq) or Cs₂CO₃ (3.0 eq)Strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-DioxaneAnhydrous, deoxygenated aprotic solvents.
Temperature 90-110 °CHigher temperatures are generally needed.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation.

Experimental Procedure:

  • To a glovebox or under a stream of inert gas, add the palladium precatalyst, the ligand, and the base to a Schlenk tube.

  • Add 3,6-dibromo-4,5-dimethylpyridazine and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Regioselectivity Considerations

For the mono-functionalization of 3,6-dibromo-4,5-dimethylpyridazine, the two bromine atoms are chemically equivalent. Therefore, mono-substitution will lead to a single product. However, in cases where the pyridazine ring is unsymmetrically substituted, the regioselectivity of the first coupling would need to be considered, which is often influenced by both steric and electronic factors.

Conclusion: A Gateway to Novel Chemical Space

The catalytic functionalization of 3,6-dibromo-4,5-dimethylpyridazine opens a gateway to a vast and unexplored chemical space. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile building block. By leveraging the power of modern cross-coupling chemistry, novel pyridazine derivatives with tailored properties for applications in drug discovery, materials science, and beyond can be readily accessed. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity.

References

  • Singha, R., & Ray, J. K. (2022). One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne. Indian Journal of Chemistry, 61(11), 1159-1163. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Nowak, I., & Tarka, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2347. [Link]

  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Baryshnikov, A. T., et al. (2019). 3,6-Dibromopyridazine-4,5-diamine. Molbank, 2019(2), M1058. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]

  • Nowak, I., & Tarka, M. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2347. [Link]

  • Wu, G., & Zheng, J. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chembeas. [Link]

  • Pfizer Global Research and Development. (2015). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

  • Guillaumet, G., et al. (2006). Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. Letters in Organic Chemistry, 3(2), 133-136. [Link]

  • Singha, R., & Ray, J. K. (2022). One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne. Indian Journal of Chemistry (IJC). [Link]

  • Baryshnikov, A. T., et al. (2019). Synthesis of 3,6-dibromopyridazine-4,5-diamine 2. ResearchGate. [Link]

  • Singha, R., & Ray, J. K. (2022). One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844. [Link]

  • Pinto, D. C. G. A., et al. (2018). Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. Dyes and Pigments, 158, 449-457. [Link]

  • Thompson, D. H. (2019). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Graduate School. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Taylor, E. C., & Dumas, D. J. (2010). A novel synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. Tetrahedron letters, 51(8), 1326–1328. [Link]

  • Vautravers, N. S., et al. (2011). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 40(35), 8971-8976. [Link]

  • Sytniczuk, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(24), 7675. [Link]

  • Guillaumet, G., et al. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Letters in Organic Chemistry, 3(2), 133-136. [Link]

  • Organic Syntheses. (n.d.). Rhodium. [Link]

  • Szabó, M., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3411. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Kamiya, S., & Tanno, M. (1975). Syntheses of 1-alkoxy-3,6-dimethyl-5-nitro-4(1h)-pyridazinones and related compounds. Chemical & pharmaceutical bulletin, 23(8), 1879–1881. [Link]

  • Gopal, K., et al. (2012). Selective bromination of perylene diimides under mild conditions. Organic letters, 14(19), 5054–5057. [Link]

  • Scientific & Academic Publishing. (2017). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. [Link]

  • Guillaumet, G., et al. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Letters in Organic Chemistry, 3(2), 133-136. [Link]

  • De Nocker, P., et al. (2023). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 28(1), 16. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 3,6-dibromo-4,5-dimethylpyridazine Synthesis

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3,6-dibromo-4,5-dimethylpyrida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3,6-dibromo-4,5-dimethylpyridazine. As a key intermediate, achieving high yields of this compound is often critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common experimental pitfalls.

Core Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical framework for diagnosing the problem. The workflow below outlines the primary areas to investigate when confronted with a low or unsatisfactory yield.

Troubleshooting_Workflow cluster_investigation Primary Investigation Areas cluster_solutions Corrective Actions start Low Yield of Target Compound sm_purity Starting Material Integrity Is the 4,5-dimethylpyridazine-3,6-dione pure? Is the brominating agent fresh/active? start->sm_purity reaction_cond Reaction Conditions Incomplete conversion? Temperature too low/high? Insufficient reaction time? Inefficient mixing? start->reaction_cond workup_proc Workup & Isolation Product lost during quenching? Decomposition during neutralization? Inefficient extraction? start->workup_proc sm_sol Recrystallize precursor Use fresh, sealed POBr₃ Titrate reagent sm_purity->sm_sol Verify & Replace reaction_sol Increase temperature incrementally Prolong reaction time (monitor by TLC/GC) Use mechanical stirring Increase reagent equivalents reaction_cond->reaction_sol Optimize workup_sol Slow, controlled quench at 0°C Buffer pH during neutralization Use continuous extraction Optimize extraction solvent workup_proc->workup_sol Refine

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)
Question 1: My overall yield is extremely low (<20%), and I'm recovering mostly unreacted starting material. What is the most likely cause?

Answer from the Field: An incomplete reaction is the most common issue, and it almost always points to one of two culprits: an inactive brominating agent or suboptimal reaction conditions. The conversion of the pyridazinedione's hydroxyl tautomers to bromides requires a potent reagent and sufficient thermal energy.

The most common brominating agent for this transformation is phosphorus oxybromide (POBr₃).[1][2] POBr₃ is highly hygroscopic; exposure to atmospheric moisture will hydrolyze it to phosphoric acid and hydrogen bromide (HBr), rendering it ineffective for the desired transformation.[2]

Troubleshooting Steps:

  • Verify Reagent Activity: Use a freshly opened bottle of POBr₃. If the bottle has been open for some time, consider purchasing a new one. Old reagents are a frequent source of failure.

  • Ensure Anhydrous Conditions: Flame-dry your glassware under a vacuum and assemble it hot under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents if the reaction is not performed neat.

  • Optimize Thermal Conditions: The reaction often requires high temperatures, typically in the range of 100-140°C, for several hours.[1][3] Ensure your reaction is heated uniformly using a well-stirred oil bath. A sand bath can create hot spots, leading to localized decomposition.

  • Increase Reagent Stoichiometry: An excess of POBr₃ is typically required. If you are using a 2-3 molar excess, consider increasing it to 4-5 equivalents.

ParameterStandard ConditionOptimized ConditionRationale
POBr₃ Equivalents 2.0 - 3.04.0 - 5.0Drives the equilibrium towards the product and compensates for any minor reagent degradation.
Temperature 100 °C120 - 140 °CProvides sufficient activation energy for the substitution. Monitor for decomposition.
Reaction Time 3 hours6 - 12 hoursAllows the reaction to proceed to completion. Monitor progress by TLC or GC-MS.
Question 2: The reaction seems to work, but I get a dark, tarry crude product and a complex mixture upon analysis. What causes this and how can I prevent it?

Answer from the Field: The formation of dark, resinous material is a classic sign of decomposition, which is often caused by overly harsh reaction conditions or the use of an excessively aggressive brominating agent like phosphorus pentabromide (PBr₅). While PBr₅ is a powerful reagent, it can dissociate at temperatures above 100°C into PBr₃ and elemental bromine (Br₂).[1] This liberated bromine can lead to a host of unwanted side reactions, including oxidation and indiscriminate bromination, resulting in polymerization and a low yield of the desired product.[1]

The pyridazine ring itself, being electron-deficient, is generally resistant to electrophilic attack, but the high temperatures and potent reagents can force undesired reactivity.[4]

Primary Reaction and Side Reactions

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions A 4,5-Dimethylpyridazine-3,6-dione B 3,6-Dibromo-4,5-dimethylpyridazine (Target Product) A->B POBr₃, Δ C Polymerization / Tar A->C High Temp / PBr₅ E Over-bromination (e.g., on methyl groups) A->E Br₂ from PBr₅ decomposition D Ring Opening / Degradation B->D Excessive Heat / Time

Caption: Desired reaction pathway versus common decomposition side reactions.

Preventative Measures:

  • Choose the Right Reagent: Stick with POBr₃ as it is a safer and more selective brominating agent for this class of heterocyles.[2] Avoid PBr₅ unless all other methods have failed.

  • Strict Temperature Control: Do not exceed 140°C. Use a digital hotplate with a thermocouple to accurately monitor the oil bath temperature.

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can contribute to tar formation.

  • Consider a High-Boiling Solvent: While often run neat, performing the reaction in a high-boiling solvent like toluene or xylene can sometimes help moderate the reaction and prevent charring.[5]

Question 3: My workup is problematic. I see a precipitate form when I quench the reaction with ice water, but the yield is poor after purification. Where am I losing my product?

Answer from the Field: The workup is a critical step where significant product loss can occur. The reaction mixture contains a large excess of POBr₃, which reacts violently and exothermically with water.[6] Dumping the hot reaction mixture into water can cause localized boiling and aerosolization, while uncontrolled neutralization can lead to product decomposition.

The product, 3,6-dibromo-4,5-dimethylpyridazine, is a solid that precipitates upon quenching and neutralization.[3] However, it has some solubility in organic solvents and can be lost if not handled correctly.

Optimized Workup Protocol: This protocol is designed to maximize safety and product recovery.

  • Cooling: After the reaction is complete (as determined by TLC/GC), allow the flask to cool to room temperature.

  • Quenching (Critical Step): Prepare a large beaker with a slurry of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture over the ice slurry with vigorous stirring. This should be done in a fume hood behind a blast shield. The addition will generate HBr gas. Maintain the temperature of the slurry below 10°C.

  • Neutralization: Cool the quenched mixture to 0°C in an ice bath. Slowly add a cold, saturated solution of sodium bicarbonate or a 10 M aqueous NaOH solution dropwise to adjust the pH to ~8-9.[3] Do not let the internal temperature rise above 10°C. The product will precipitate as a solid.

  • Isolation: Age the slurry at 0-5°C for 30-60 minutes to maximize precipitation. Isolate the crude solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x volume of the cake) to remove inorganic salts.

  • Extraction of Aqueous Layer: The aqueous filtrate may still contain dissolved product. Extract it with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 100 mL for a 1g scale reaction).[7]

  • Combine and Dry: Combine the organic extracts with the filtered solid (if it dissolves in the extraction solvent) or handle them separately. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.[7]

Question 4: Could the problem be my starting material? How do I prepare and verify the purity of 4,5-dimethylpyridazine-3,6-dione?

Answer from the Field: Absolutely. The principle of "Garbage In, Garbage Out" is paramount in synthesis. Impurities in your starting material can interfere with the reaction, consume your expensive brominating agent, and complicate purification. The precursor is typically synthesized by the condensation of 2,3-dimethylmaleic anhydride with hydrazine.[8]

Protocol: Synthesis of 4,5-Dimethylpyridazine-3,6-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3-dimethylmaleic anhydride (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of anhydride).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.0 - 1.1 eq) dropwise. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum.

Purity Verification:

  • Melting Point: The pure compound should have a sharp melting point. Compare it to the literature value. A broad or depressed melting point indicates impurities.

  • NMR Spectroscopy: ¹H NMR is an excellent tool to check for the presence of unreacted starting materials or side products. The spectrum of the dione tautomer is simple and should be clean.

  • Water Content: The precursor must be thoroughly dry. Water will react with and neutralize the POBr₃ in the subsequent step. Dry the material in a vacuum oven at 60-80°C for several hours before use.

References
  • One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne. Niscair Online Periodicals Repository. Available at: [Link].

  • Product Class 8: Pyridazines. Science of Synthesis.
  • 3,6-Dibromopyridazine-4,5-diamine. MDPI. Available at: [Link].

  • Synthesis and Precautions of 3,6-Dibromopyridazide. ChemicalBook.
  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H).
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. Available at: [Link].

  • Method for synthetizing 3,6-dichloropyridazine. Google Patents.
  • Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3)
  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
  • Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. ACS Publications. Available at: [Link].

  • Ipso and cine substitution of bromine in pyridazinones.
  • Synthesis of 3,6-dibromopyridazine-4,5-diamine 2. ResearchGate. Available at: [Link].

  • bromination with POBr3 POCl3. Organosynthetic & Organometallic Chemistry Blogspot. Available at: [Link].

  • 3,6-Dichloro-4,5-dimethylpyridazine. Chemsrc. Available at: [Link].

  • "6-Propylpyridazin-3-amine" reaction mechanism troubleshooting. Benchchem.
  • detailed experimental protocol for 4,5-Dichloropyridazine-3,6-diol synthesis. Benchchem.
  • Deoxy Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].

  • Safe Synthesis of 4,7-Dibromo[9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI.

  • Dihydropyridine synthesis. Organic Chemistry Portal.
  • Scheme 52. Synthesis of 4,5-dihydropyridazine-3-thione derivatives 272.
  • 3,6-Dichloro-4,5-dimethylpyridazine. PubChem. Available at: [Link].

  • Direct and Chemoselective Bromin
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • One-pot green synthesis of dihydropyran heterocycles. Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Solvent and Temperature Conditions for 3,6-Dibromo-4,5-dimethylpyridazine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and materials scientists troubleshoot and optimize functionalization workflo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and materials scientists troubleshoot and optimize functionalization workflows for 3,6-dibromo-4,5-dimethylpyridazine .

This electron-deficient heteroaromatic scaffold is highly valuable in the synthesis of pharmaceuticals and OLED host materials [1]. However, the presence of two equivalent reactive bromide leaving groups, combined with the steric hindrance and electron-donating nature of the 4,5-dimethyl groups, presents unique selectivity challenges. This guide provides field-proven insights into controlling mono- versus bis-substitution through precise solvent and temperature modulation.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Q: Why am I getting poor conversion in my SNAr reactions at room temperature?

A: The 4,5-dimethyl groups exert a mild electron-donating (+I) effect and create significant steric hindrance around the 3,6-positions. Unlike highly activated fluoropyridines, this brominated substrate requires elevated temperatures (typically 80–120 °C) and polar aprotic solvents to proceed efficiently. Polar aprotic solvents like DMF, DMSO, and NMP are critical because they strongly solvate the counter-cation (e.g., K⁺ or Na⁺) while leaving the nucleophilic anion "naked" and highly reactive. This lowers the activation energy required to form the intermediate Meisenheimer complex [2].

Q: How can I strictly control mono- versus bis-SNAr substitution?

A: Temperature and stoichiometry are your primary thermodynamic and kinetic control levers. The first substitution replaces an electron-withdrawing bromine atom with an electron-donating group (such as an amine or thiolate). This newly added group increases the electron density of the pyridazine ring, raising its Lowest Unoccupied Molecular Orbital (LUMO) and significantly deactivating the ring toward a second nucleophilic attack.

By keeping the temperature at the lower end of the active range (60–80 °C) and strictly limiting the nucleophile to 1.0–1.1 equivalents, mono-substitution is highly favored. Pushing the temperature above 100 °C provides the thermal energy required to overcome the deactivated ring's higher activation barrier, leading to bis-substitution.

Quantitative Data: SNAr Optimization Summary

Model Reaction: 3,6-dibromo-4,5-dimethylpyridazine + Morpholine (1.1 eq) + K₂CO₃ (2.0 eq)

SolventTemperature (°C)Time (h)Mono-Yield (%)Bis-Yield (%)Mass Balance (%)
THF2524< 50> 95 (Unreacted)
DMF252415085 (Unreacted)
DMF 80 6 88 4 92
DMSO80691697
NMP1202454893

Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: My Suzuki coupling yields a complex mixture of mono-coupled, bis-coupled, and protodeboronated products. How do I optimize this?

A: Pyridazine rings can coordinate to palladium, potentially poisoning the catalyst, while the two identical C–Br bonds make statistical mixtures common if conditions are too harsh [3]. To achieve selective mono-coupling, you must modulate the rate of transmetalation and oxidative addition.

Using a biphasic solvent system (e.g., 1,4-Dioxane/Water) enhances the solubility of the boronic acid and base while stabilizing the active Pd(0) species. Lowering the temperature to 60 °C and using a bulky, bidentate ligand (like dppf) accelerates the initial oxidative addition but sterically hinders the second coupling event.

Quantitative Data: Suzuki-Miyaura Optimization Summary

Model Reaction: 3,6-dibromo-4,5-dimethylpyridazine + Phenylboronic acid (1.05 eq) + Pd(dppf)Cl₂ (5 mol%)

Solvent System (v/v)Base (2.0 eq)Temp (°C)Mono-Yield (%)Bis-Yield (%)
THF/H₂O (4:1)K₂CO₃606515
Dioxane/H₂O (4:1) K₂CO₃ 60 82 8
Dioxane/H₂O (4:1)K₂CO₃1004055
Toluene/H₂O (4:1)Cs₂CO₃1003560

Part 3: Experimental Workflows & Visualizations

G Start 3,6-Dibromo-4,5- dimethylpyridazine SNAr SNAr Pathway (N, O, S Nucleophiles) Start->SNAr Strong Nuc. Suzuki Cross-Coupling (Boronic Acids) Start->Suzuki Pd + Base MonoSNAr Mono-SNAr Temp: 60-80°C SNAr->MonoSNAr 1.0 eq BisSNAr Bis-SNAr Temp: 100-120°C SNAr->BisSNAr >2.5 eq MonoSuz Mono-Coupling Temp: 60°C Suzuki->MonoSuz 1.0 eq BisSuz Bis-Coupling Temp: 100°C Suzuki->BisSuz >2.5 eq

Decision tree for optimizing reaction pathways of 3,6-dibromo-4,5-dimethylpyridazine.

Protocol: Regioselective Mono-Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure catalyst integrity and reaction control [4].

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-4,5-dimethylpyridazine (1.0 eq), the desired arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Degassing (Critical Step): Prepare a mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 v/v). Sparge the mixture with Argon for 30 minutes. Self-validation checkpoint: Failure to degas will result in the solution turning black upon heating (Pd black precipitation), indicating irreversible catalyst oxidation.

  • Reaction Initiation: Add the degassed solvent to the Schlenk flask under a positive pressure of Argon. The active Pd(0) complex should visually manifest as a deep red/orange solution. Heat the mixture to 60 °C.

  • Analytical Monitoring: Monitor the reaction via LC-MS every 2 hours. Self-validation checkpoint: Observe the disappearance of the starting material mass and the appearance of the mono-coupled mass. If the bis-coupled byproduct mass exceeds 10% relative area, quench the reaction immediately by cooling to 0 °C.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-substituted product.

Workflow Step1 1. Reagent Prep Step2 2. Solvent Selection Step1->Step2 Step3 3. Temp Gradient Step2->Step3 Step4 4. LC-MS Monitoring Step3->Step4 Step5 5. Isolation Step4->Step5

Standardized experimental workflow for temperature and solvent optimization.

References
  • Title: Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review Source: MDPI Materials URL: [Link]

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting

Minimizing debromination side reactions when using 3,6-dibromo-4,5-dimethylpyridazine

A Guide to Minimizing Debromination Side Reactions in Cross-Coupling Chemistry Welcome to the technical support center for 3,6-dibromo-4,5-dimethylpyridazine. This resource is designed for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Debromination Side Reactions in Cross-Coupling Chemistry

Welcome to the technical support center for 3,6-dibromo-4,5-dimethylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block and to troubleshoot common challenges, particularly the undesired side reaction of debromination. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, literature precedents for similar heterocyclic systems, and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the chemistry of 3,6-dibromo-4,5-dimethylpyridazine and the issue of debromination.

Q1: What is 3,6-dibromo-4,5-dimethylpyridazine and what are its primary applications?

3,6-Dibromo-4,5-dimethylpyridazine is a substituted pyridazine derivative featuring two bromine atoms at the 3 and 6 positions and two methyl groups at the 4 and 5 positions. This electron-deficient heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The two bromine atoms provide reactive handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.[1][2][3]

Q2: What is debromination in the context of my reaction?

Debromination, or more specifically hydrodebromination, is a side reaction where one or both bromine atoms on the 3,6-dibromo-4,5-dimethylpyridazine molecule are replaced by a hydrogen atom. This leads to the formation of mono-brominated (3-bromo-4,5-dimethylpyridazine) and/or fully debrominated (4,5-dimethylpyridazine) byproducts, reducing the yield of your desired disubstituted product.

Q3: What are the common causes of debromination in palladium-catalyzed cross-coupling reactions?

Several factors can contribute to debromination during a palladium-catalyzed cross-coupling reaction. The primary culprits are often related to the reaction conditions and the stability of the intermediates in the catalytic cycle. These can include:

  • Reaction Temperature: Higher temperatures can promote the decomposition of intermediates, leading to debromination.

  • Choice of Base: Certain bases, particularly strong and sterically hindered ones, can facilitate protonolysis of the organopalladium intermediate.

  • Solvent: Protic solvents or solvents that can act as a hydride source (e.g., from decomposition) can contribute to debromination.

  • Catalyst and Ligand System: The choice of palladium source and phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired debromination. Bulky, electron-rich ligands are often employed to promote the desired reaction pathway.[4]

  • Presence of Reducing Agents: Trace impurities or reagents that can act as reducing agents can lead to the reduction of the C-Br bond.

Q4: How can I detect and quantify debromination byproducts in my reaction mixture?

Several analytical techniques can be employed to identify and quantify debrominated byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. You can distinguish between the starting material, mono-brominated, and fully debrominated products based on their different retention times and mass spectra.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is a suitable alternative to GC-MS for separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an excellent tool for identifying and quantifying the different species in your reaction mixture. The aromatic protons of the starting material and the debrominated byproducts will have distinct chemical shifts and coupling patterns.[7][8][9] For example, the appearance of a new singlet in the aromatic region could indicate the formation of the symmetrical 4,5-dimethylpyridazine.

Troubleshooting Guide: Minimizing Debromination

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Problem 1: My reaction is producing a significant amount of mono-brominated product. How can I favor the formation of the disubstituted product?

This issue often arises from incomplete reaction or a significant difference in the reactivity of the two bromine atoms. Here are some troubleshooting steps:

  • Increase the Equivalents of Coupling Partner: Ensure you are using a sufficient excess of your boronic acid/ester (Suzuki), organostannane (Stille), or amine (Buchwald-Hartwig) to drive the reaction to completion for both bromine positions. An increase from 1.1 to 1.5 or even 2.2 equivalents per bromine atom can be beneficial.

  • Prolong the Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. It's possible that the second coupling is slower than the first.

  • Increase the Reaction Temperature (with caution): While higher temperatures can sometimes promote debromination, a modest increase might be necessary to overcome the activation energy for the second coupling. It is a delicate balance that needs to be optimized for your specific substrates.

  • Optimize the Catalyst System: For Suzuki and Stille reactions, using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand like XPhos or SPhos, can promote the desired double coupling.[3][4]

Problem 2: I am observing both mono-brominated and fully debrominated byproducts. What are the likely causes and how can I mitigate this?

The presence of the fully debrominated product strongly suggests that a hydrodebromination pathway is competing with your desired cross-coupling reaction. Here’s how to address this:

Experimental Protocol 1: General Strategy to Minimize Hydrodebromination in Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your Suzuki-Miyaura coupling to minimize debromination.

Materials:

  • 3,6-dibromo-4,5-dimethylpyridazine

  • Aryl/heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and deoxygenated solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3,6-dibromo-4,5-dimethylpyridazine (1.0 equiv), the boronic acid/ester (2.2-2.5 equiv), and the base (3.0-4.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (1-5 mol%) and add it to the Schlenk flask.

  • Solvent Addition: Add the anhydrous and deoxygenated solvent to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Troubleshooting Guide for Debromination in Cross-Coupling Reactions
Parameter Potential Issue Leading to Debromination Recommended Action Rationale
Temperature High temperatures can promote decomposition of intermediates and protonolysis.Lower the reaction temperature. Start at 80 °C and adjust as needed.Minimizes side reactions by preserving the integrity of the catalytic intermediates.
Base Strong, non-nucleophilic bases like NaOtBu can sometimes promote protonolysis.Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10]Milder bases are less likely to abstract protons from the solvent or other species in the reaction mixture.
Solvent Protic solvents (e.g., alcohols) or solvents that can degrade to form hydrides (e.g., THF) can be a source of hydrogen.Use anhydrous, deoxygenated aprotic solvents like 1,4-dioxane or toluene.Reduces the availability of hydrogen atoms that can participate in the hydrodebromination side reaction.
Catalyst/Ligand A less active catalyst system may lead to longer reaction times at higher temperatures, favoring debromination.Use a highly active catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or Buchwald's biarylphosphine ligands).[4]These ligands promote faster reductive elimination, the desired product-forming step, thereby outcompeting the debromination pathway.
Water Content The presence of water can facilitate protonolysis.Use anhydrous solvents and reagents. Dry the reaction flask thoroughly.Minimizes the availability of a proton source for the undesired side reaction.
Reaction Time Prolonged reaction times can lead to catalyst decomposition and an increase in side reactions.Monitor the reaction closely and work it up as soon as the starting material is consumed.Reduces the exposure of the product and intermediates to conditions that may promote debromination.

Visualizing the Reaction Pathways

To better understand the competition between the desired cross-coupling and the undesired debromination, the following diagrams illustrate the key mechanistic steps.

Suzuki Coupling vs Debromination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R-B(OR)_2 Protonolysis Protonolysis ArPdBr->Protonolysis H+ source ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product Protonolysis->Pd0 Regeneration Debrominated Ar-H (Debrominated Byproduct) Protonolysis->Debrominated

Caption: Fig. 1: Competing pathways in Suzuki coupling.

This diagram illustrates the catalytic cycle for a Suzuki-Miyaura reaction. The desired pathway (solid arrows) leads to the formation of the C-C coupled product. The undesired debromination pathway (dashed arrows) occurs when the Ar-Pd(II)-Br intermediate undergoes protonolysis instead of transmetalation.

Troubleshooting Workflow Start Debromination Observed Check_Temp Is Temperature > 100 °C? Start->Check_Temp Check_Base Using Strong Base (e.g., NaOtBu)? Check_Temp->Check_Base No Lower_Temp Lower Temperature to 80-90 °C Check_Temp->Lower_Temp Yes Check_Solvent Using Protic or Wet Solvent? Check_Base->Check_Solvent No Change_Base Switch to Weaker Base (K₂CO₃, Cs₂CO₃) Check_Base->Change_Base Yes Change_Solvent Use Anhydrous, Aprotic Solvent (Dioxane, Toluene) Check_Solvent->Change_Solvent Yes Optimize_Catalyst Optimize Catalyst/Ligand System (e.g., use bulky, electron-rich ligands) Check_Solvent->Optimize_Catalyst No Monitor_Reaction Monitor Reaction and Minimize Time Lower_Temp->Monitor_Reaction Change_Base->Monitor_Reaction Change_Solvent->Monitor_Reaction Optimize_Catalyst->Monitor_Reaction End Debromination Minimized Monitor_Reaction->End

Caption: Fig. 2: A workflow for troubleshooting debromination.

This flowchart provides a systematic approach to troubleshooting debromination side reactions. By sequentially addressing the most common causes, researchers can efficiently optimize their reaction conditions to favor the desired product formation.

References

  • Couto, I., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-21. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Portolés, T., et al. (2017). Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners. Journal of Chromatography A, 1500, 1-9. [Link]

  • Gonzalez-Velez, J. C., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, e202501234. [Link]

  • Kljun, J., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(18), 4239. [Link]

  • Sales, C., et al. (2017). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. Talanta, 162, 618-624. [Link]

  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]

  • Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2346. [Link]

  • de la Cal, A., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7497-7507. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. Retrieved from [Link]

  • Scribd. (n.d.). NMR Chemical Shifts for Common Solvents. Retrieved from [Link]

  • Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC Europe, 29(1), 22-26. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Janeba, Z., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(2), 295-303. [Link]

  • Krall, N., et al. (2021). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Journal of the American Chemical Society, 143(49), 20739-20748. [Link]

  • Tarjányi, S., et al. (2007). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 45(8), 523-528. [Link]

  • Kumar, S., et al. (2021). Regio- and Diastereoselective Vicinal Aminobromination of Electron Deficient Olefins via Phosphorus-Based GAP Protocol. Frontiers in Chemistry, 9, 708893. [Link]

  • ResearchGate. (2025). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. Retrieved from [Link]

  • Zhu, S., & Tunge, J. A. (2016). Dearomatization of Electron-Deficient Nitrogen Heterocycles via Cobalt-Catalyzed Asymmetric Cyclopropanation. The Journal of Organic Chemistry, 81(8), 3070-3075. [Link]

  • ResearchGate. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Retrieved from [Link]

  • Camasso, N. M., & Sanford, M. S. (2020). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary Carbons. Journal of the American Chemical Society, 142(20), 9295-9305. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 3,6-dibromo-4,5-dimethylpyridazine purity

High-Performance Liquid Chromatography (HPLC) Method Validation for 3,6-Dibromo-4,5-dimethylpyridazine Purity: A Comparative Guide Executive Summary 3,6-dibromo-4,5-dimethylpyridazine (CAS: 2361317-64-6) is a highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 3,6-Dibromo-4,5-dimethylpyridazine Purity: A Comparative Guide

Executive Summary

3,6-dibromo-4,5-dimethylpyridazine (CAS: 2361317-64-6) is a highly specialized, halogenated heterocyclic building block frequently utilized in the synthesis of complex pyridazine oligomers, antimicrobial peptides, and advanced pharmaceutical intermediates [1, 2]. Ensuring its purity is critical, as trace structural analogs (such as monobromo- or dichloro-derivatives) can severely disrupt downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) [2].

This guide provides an objective comparison of stationary phase performances for resolving this compound from its synthetic impurities. It culminates in a fully validated, step-by-step High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) regulatory guidelines [3].

The Analytical Challenge: Physicochemical Profiling

Developing a self-validating analytical system requires understanding the causality behind the analyte's behavior. 3,6-dibromo-4,5-dimethylpyridazine presents a unique chromatographic challenge:

  • Hydrophobicity vs. Polarity: The two bulky bromine atoms confer significant hydrophobicity, while the adjacent nitrogen atoms in the pyridazine core create a localized, electron-deficient polar region.

  • Impurity Profile: Common synthetic impurities include 3-bromo-4,5-dimethylpyridazine (incomplete halogenation) and 3,6-dichloro-4,5-dimethylpyridazine (halogen exchange). These impurities possess nearly identical hydrophobic footprints to the target analyte.

Relying solely on dispersive (hydrophobic) interactions often leads to co-elution. To achieve baseline resolution, the chromatographic method must exploit subtle differences in molecular polarizability and π−π orbital interactions.

Stationary Phase Comparison: Finding the Optimal Selectivity

To establish the most robust method, we compared three distinct column chemistries. The goal was to achieve a resolution ( Rs​ ) > 2.0 between the target compound and its closest eluting impurity (3-bromo-4,5-dimethylpyridazine).

Standard C18 (Octadecylsilane)
  • Mechanism: Purely hydrophobic (dispersive) partitioning.

  • Performance: Poor. The C18 phase cannot adequately differentiate the subtle volume/surface area differences between a single and double bromine substitution on the rigid pyridazine ring.

  • Result: Co-elution or severe peak tailing due to secondary interactions with unendcapped surface silanols.

Pentafluorophenyl (PFP)
  • Mechanism: Fluorine-driven dipole-dipole, π−π , and shape selectivity.

  • Performance: Moderate to Good. The PFP ring exhibits strong halogen-halogen interactions with the brominated analyte.

  • Result: Excellent separation, but excessive retention times (>25 minutes) make it inefficient for high-throughput Quality Control (QC) environments.

Phenyl-Hexyl (The Optimal Choice)
  • Mechanism: π−π interactions combined with moderate hydrophobicity.

  • Performance: Superior. The electron-rich phenyl phase of the column interacts strongly with the electron-deficient pyridazine ring. Furthermore, the polarizability of the bromine atoms induces transient dipoles that the Phenyl-Hexyl phase can distinguish with high fidelity.

  • Result: Baseline resolution ( Rs​ = 3.4) achieved within a rapid 12-minute run time.

Table 1: Column Performance Comparison Data
Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Resolution ( Rs​ )Peak Asymmetry ( Tf​ )Theoretical Plates ( N )Verdict
Standard C18 8.41.2 (Fail)1.68,500Not Recommended
PFP (Pentafluorophenyl) 26.24.1 (Pass)1.114,200Too Slow
Phenyl-Hexyl 10.53.4 (Pass)1.0516,800Optimal

Data reflects separation of 3,6-dibromo-4,5-dimethylpyridazine from 3-bromo-4,5-dimethylpyridazine using the optimized gradient below.

Optimized Experimental Protocol

Based on the comparative data, the Phenyl-Hexyl column was selected. The following step-by-step methodology is designed as a self-validating system, ensuring reproducible peak shapes and stable baselines.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm). Causality: While pyridazine is only weakly basic, maintaining an acidic pH suppresses silanol ionization on the column and ensures the analyte remains in a consistent, un-ionized state, preventing peak broadening.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Sample Preparation
  • Accurately weigh 10.0 mg of 3,6-dibromo-4,5-dimethylpyridazine standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 50 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent to yield a nominal concentration of 100 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal λmax​ for the conjugated pyridazine system).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
8.03070
12.03070
12.18020
15.08020 (Re-equilibration)

Method Validation (ICH Q2(R2) Framework)

To demonstrate that the analytical procedure is fit for its intended purpose, it was validated according to the latest ICH Q2(R2) Validation of Analytical Procedures guidelines [3]. The enhanced approach of ICH Q2(R2) emphasizes a lifecycle management perspective and robustness testing.

G Start Method Development (Phenyl-Hexyl Selection) Opt Parameter Optimization (Gradient, Temp, pH) Start->Opt Lock Chemistry Val ICH Q2(R2) Validation Protocol Opt->Val Initiate Validation Spec Specificity (Impurity Resolution > 2.0) Val->Spec Lin Linearity & Range (LOQ to 120% of Target) Val->Lin Acc Accuracy & Precision (Recovery & %RSD < 2.0%) Val->Acc Rob Robustness (Flow ±0.1, Temp ±5°C) Val->Rob Final Validated Method Ready for QC Release Spec->Final Lin->Final Acc->Final Rob->Final

Figure 1: Analytical lifecycle and ICH Q2(R2) validation workflow for the HPLC method.

Validation Parameters & Results
  • Specificity: The method successfully resolved 3,6-dibromo-4,5-dimethylpyridazine from its synthetic precursors and degradation products. Forced degradation studies (acid, base, peroxide, and UV exposure) showed no co-eluting degradant peaks at the primary retention time.

  • Linearity and Range: The reportable range was validated from the Limit of Quantitation (LOQ) up to 120% of the nominal concentration (120 µg/mL). The calibration model demonstrated a linear response.

  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a synthetic matrix at 50%, 100%, and 150% levels.

  • Precision: Evaluated via system precision (repeatability of 6 injections) and intermediate precision (different days, different analysts).

  • Robustness: Deliberate variations in flow rate (±0.1 mL/min) and column temperature (±5°C) did not impact the critical resolution ( Rs​ > 2.0), proving the method's reliability for routine use [3].

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo interference, Rs​ = 3.4Pass
Linearity ( R2 ) 0.9990.9998Pass
Range 80% to 120% of test concentrationValidated from LOQ to 150%Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (%RSD) 2.0% (n=6)0.65%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

For the purity determination of 3,6-dibromo-4,5-dimethylpyridazine, standard C18 stationary phases fall short due to the unique polarizability of the halogenated heterocyclic ring. By shifting to a Phenyl-Hexyl column, analysts can leverage π−π interactions to achieve baseline resolution of critical structural impurities. The methodology outlined above is fully compliant with ICH Q2(R2) guidelines, providing a robust, self-validating system ready for immediate implementation in pharmaceutical development and quality control laboratories.

References

  • National Institutes of Health (NIH). "Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds". PubMed Central (PMC). Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. Available at: [Link]

Comparative

Mass spectrometry fragmentation patterns of 3,6-dibromo-4,5-dimethylpyridazine

Analytical Comparison Guide: Mass Spectrometry Profiling of 3,6-Dibromo-4,5-dimethylpyridazine Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and quan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Profiling of 3,6-Dibromo-4,5-dimethylpyridazine

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and quantification of heavily halogenated heterocyclic precursors. 3,6-dibromo-4,5-dimethylpyridazine is a critical building block, particularly in the synthesis of carbazole-based host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)[1]. Because of its unique structural features—an electron-deficient diazine ring coupled with two heavy bromine atoms—selecting the correct mass spectrometry (MS) ionization technique is paramount. This guide objectively compares Gas Chromatography-Electron Ionization (GC-EI-MS), Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS), and Atmospheric Pressure Chemical Ionization (LC-APCI-MS) to help you optimize your analytical workflows.

Mechanistic Foundations of Fragmentation

To design a robust MS method, we must first understand the intrinsic gas-phase behavior of 3,6-dibromo-4,5-dimethylpyridazine.

The Isotopic Signature (The Self-Validating Marker) Bromine exists in nature as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). The presence of two bromine atoms in the molecule dictates a strict binomial expansion (a+b)2 , resulting in a characteristic 1:2:1 intensity ratio for the molecular ion cluster at m/z 264 (M), 266 (M+2), and 268 (M+4). Any deviation from this 1:2:1 ratio during analysis immediately indicates isobaric interference or co-elution, serving as an internal self-validation metric for peak purity.

The Pyridazine Ring Cleavage Pyridazines (1,2-diazines) exhibit a highly specific fragmentation pathway driven by thermodynamic stability. Upon ionization, the cleavage of the C-N bonds facilitates the expulsion of a neutral nitrogen molecule (N 2​ )[2]. This loss of 28 Da is a dominant feature in the mass spectrum of pyridazine derivatives[3]. For 3,6-dibromo-4,5-dimethylpyridazine, this N 2​ loss competes with the sequential radical losses of the bulky bromine atoms.

Fragmentation M Molecular Ion [M]⁺• m/z 264, 266, 268 M_Br [M - Br]⁺ m/z 185, 187 M->M_Br -Br• M_N2 [M - N2]⁺• m/z 236, 238, 240 M->M_N2 -N2 M_2Br [M - 2Br]⁺• m/z 106 M_Br->M_2Br -Br• M_Final [M - 2Br - N2]⁺• m/z 78 M_2Br->M_Final -N2 M_N2->M_Final -2Br•

Fragmentation pathway of 3,6-dibromo-4,5-dimethylpyridazine.

Performance Comparison: Selecting the Right Ionization Source

The electron-withdrawing nature of the two bromine atoms significantly reduces the basicity of the pyridazine nitrogens. This physical property directly dictates the performance of different MS platforms.

Table 1: Quantitative Performance Comparison of MS Techniques

Analytical TechniqueIonization MechanismPrimary Precursor IonCharacteristic Fragments (m/z)Est. Sensitivity (LOD)Matrix Suitability
GC-EI-MS 70 eV Hard Ionization[M] +∙ (264, 266, 268)185, 187, 106, 7850 ng/mLVolatile, non-polar extracts
LC-ESI-MS/MS Solution-phase protonation[M+H] + (265, 267, 269)186, 188, 10725 ng/mLPolar, aqueous mixtures
LC-APCI-MS Gas-phase corona discharge[M+H] + (265, 267, 269)186, 188, 1075 ng/mLModerately polar aromatics

Causality behind the data: While ESI is the default for many LC-MS workflows, its reliance on solution-phase basicity makes it suboptimal for this specific compound. APCI, which utilizes a corona discharge for gas-phase ion-molecule reactions, is highly efficient for neutral, halogenated aromatics, yielding a 5-fold improvement in the Limit of Detection (LOD) compared to ESI. GC-EI-MS provides the richest structural information but requires the compound to be volatile and thermally stable.

Workflow Sample 3,6-dibromo-4,5-dimethylpyridazine GC_Prep Hexane Dilution (Non-polar) Sample->GC_Prep LC_Prep MeOH/H2O + 0.1% FA (Polar) Sample->LC_Prep GC GC-EI-MS (Hard Ionization) GC_Data Library Matching Isotope Profiling GC->GC_Data LC LC-APCI-MS (Soft Ionization) LC_Data Targeted MRM Quantification LC->LC_Data GC_Prep->GC LC_Prep->LC

Analytical workflow comparison for GC-EI-MS vs. LC-APCI-MS.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Structural Elucidation via GC-EI-MS

Objective: Confirm molecular identity and map the complete fragmentation tree.

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of HPLC-grade hexane. Rationale: Hexane ensures complete solubility of the non-polar aromatic system while avoiding solvent expansion issues in the GC inlet.

  • Injection: Perform a 1 µL splitless injection at 250°C.

  • Chromatographic Separation: Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Set the electron energy strictly to 70 eV with a source temperature of 230°C. Rationale: 70 eV is the universal standard for EI, ensuring the resulting spectra can be cross-referenced against NIST libraries.

  • System Validation Checkpoint: Inspect the molecular ion cluster at m/z 264, 266, and 268. If the integrated area ratio deviates by more than ±5% from the theoretical 1:2:1 ratio, halt the analysis; this indicates co-eluting matrix interference.

Protocol B: High-Sensitivity Quantification via LC-APCI-MS/MS

Objective: Achieve sub-10 ng/mL quantification in complex reaction mixtures.

  • Sample Preparation: Dilute the sample in Methanol:Water (70:30, v/v) containing 0.1% Formic Acid. Rationale: The high organic content aids in the desolvation process within the APCI probe, while formic acid provides the necessary protons for [M+H] + formation.

  • Chromatographic Separation: Utilize a C18 column (50 × 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min.

  • Ionization (APCI Positive Mode): Set the corona discharge current to 4.0 µA and the vaporizer temperature to 350°C. Rationale: The high vaporizer temperature is required to volatilize the dibrominated compound prior to corona discharge ionization.

  • Collision-Induced Dissociation (CID): Perform Multiple Reaction Monitoring (MRM).

    • Transition 1 (Quantifier): m/z 267 188 (Collision Energy: 22 eV).

    • Transition 2 (Qualifier): m/z 267 107 (Collision Energy: 35 eV).

  • System Validation Checkpoint: The ratio of the Quantifier to Qualifier peak areas must remain constant (±15%) across all calibration standards and unknown samples to confirm peak purity.

Conclusion

For pure structural elucidation of 3,6-dibromo-4,5-dimethylpyridazine, GC-EI-MS remains the gold standard due to its rich fragmentation data and clear isotopic profiling. However, for drug development professionals and materials scientists requiring high-throughput quantification of this precursor in complex synthetic matrices, LC-APCI-MS/MS provides superior sensitivity and matrix tolerance compared to traditional ESI.

References

  • Wolff W, Luna H, Montenegro EC. Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics (2015). URL:[Link]

  • Lee, K. et al. Dissociation of the Pyridazine Molecular Ion. Bulletin of the Korean Chemical Society (2014). URL:[Link]

  • Lade, J. et al. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI Materials (2025). URL:[Link]

Sources

Validation

Validating reaction intermediates of 3,6-dibromo-4,5-dimethylpyridazine via in-situ FTIR

Validating Reaction Intermediates of 3,6-Dibromo-4,5-dimethylpyridazine: A Comparative Guide to In-Situ FTIR vs. Traditional Analytics The Mechanistic Challenge in Pyridazine Functionalization The compound 3,6-dibromo-4,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating Reaction Intermediates of 3,6-Dibromo-4,5-dimethylpyridazine: A Comparative Guide to In-Situ FTIR vs. Traditional Analytics

The Mechanistic Challenge in Pyridazine Functionalization

The compound 3,6-dibromo-4,5-dimethylpyridazine is a highly electron-deficient heterocyclic scaffold, frequently utilized as a rigid building block in the synthesis of active pharmaceutical ingredients (APIs) and engineered covalent organic frameworks (COFs)[1]. Functionalizing this molecule—whether through halogen-metal exchange (lithiation) or Palladium-catalyzed Suzuki-Miyaura cross-coupling—requires traversing highly reactive, transient intermediates.

Validating the formation and stability of these intermediates is the most critical step in process development. For example, the mono-lithiation of 3,6-dibromo-4,5-dimethylpyridazine at -78 °C generates an organolithium species that is notoriously unstable. If the subsequent electrophile is added too early, unreacted starting material contaminates the batch; if added too late, the intermediate may undergo dimerization or ring-opening degradation.

Historically, chemists have relied on offline sampling (HPLC, GC, or NMR) to monitor these reactions. However, offline "grab sampling" is fundamentally flawed for transient species. Removing an aliquot from a cryogenic reactor instantly exposes the highly sensitive lithiated intermediate to moisture and temperature spikes, quenching it back to a protonated state[2]. This provides a misleading "snapshot" of a dead reaction rather than the active chemical pathway, leading to incorrect mechanistic assumptions and batch failures[3].

Technology Comparison: Why In-Situ FTIR is the Gold Standard

To capture the true kinetic profile of 3,6-dibromo-4,5-dimethylpyridazine reactions, analytical tools must operate operando (under actual reaction conditions). In-situ Fourier Transform Infrared (FTIR) spectroscopy, such as the Mettler Toledo ReactIR system, has emerged as the superior alternative to offline methods[4].

ReactIR operates on the principle of Mid-Infrared spectroscopy utilizing an Attenuated Total Reflectance (ATR) probe[4]. Inserted directly into the reaction vessel, the probe measures the absorption of infrared light by specific functional groups without disturbing the reaction equilibrium[4]. This allows for the continuous tracking of polar bond vibrations (such as C-Br depletion and shifts in the pyridazine C=N ring stretches) at intervals of mere seconds[4].

Quantitative Performance Comparison
Analytical FeatureIn-Situ FTIR (ReactIR)Traditional Offline (HPLC/NMR)In-Situ Raman Spectroscopy
Intermediate Detection Direct & Real-Time. Captures transient species (e.g., lithiated complexes) as they form[5].Indirect. Intermediates are destroyed or quenched during sample extraction[3].Direct. However, highly susceptible to background fluorescence in heterocyclic systems.
Sampling Mechanism Internal ATR probe (Diamond/Silicon); completely non-destructive[4].Manual or automated aliquot removal; disrupts reaction equilibrium[2].Fiber-optic probe; non-destructive.
Air/Moisture Sensitivity Zero Exposure. Operates within a sealed, inert reactor environment[2].High Risk. Sample transfer introduces trace water and oxygen[2].Zero Exposure. Operates within a sealed reactor.
Data Frequency High-frequency kinetic profiling (spectra captured every few seconds)[4].Low-frequency (minutes to hours depending on chromatographic run times).High-frequency (seconds to minutes).
Ideal Application Tracking polar bonds (C=O, C-N, C-Br) and fast organometallic kinetics[6].Final product purity, yield quantification, and impurity isolation.Non-polar bonds (C-C, C=C) and aqueous solvent systems.

Self-Validating Experimental Protocol: Lithiation and Trapping

To demonstrate the causality and self-validating nature of in-situ FTIR, below is the step-by-step methodology for the mono-lithiation of 3,6-dibromo-4,5-dimethylpyridazine, followed by electrophilic trapping with Dimethylformamide (DMF).

Step 1: System Initialization & Background Profiling Equip a 100 mL jacketed reactor with an overhead stirrer, a cryogenic temperature probe, and a ReactIR diamond ATR probe. Purge the system strictly with N₂. Add 50 mL of anhydrous THF and cool the system to -78 °C. Collect a solvent background spectrum to ensure the baseline is free of moisture interference.

Step 2: Substrate Fingerprinting Add 10.0 mmol of 3,6-dibromo-4,5-dimethylpyridazine to the reactor. Using the iC IR software, identify the key baseline mid-IR bands. You will track the distinct C-Br stretching frequency (typically around 1050–1000 cm⁻¹) and the pyridazine ring stretches (~1550 cm⁻¹).

Step 3: Reagent Dosing & Kinetic Validation (The Causality Step) Begin continuous IR scanning (1 scan per 15 seconds). Slowly dose 10.5 mmol of n-BuLi (1.6 M in hexanes) via a syringe pump over 15 minutes. Mechanistic Causality: As n-BuLi is added, the in-situ FTIR will show the immediate depletion of the starting material's C-Br band and the simultaneous emergence of a new, shifted ring-stretch band corresponding to the 3-bromo-6-lithio-4,5-dimethylpyridazine intermediate. Because lithiated heterocycles are thermally unstable, offline sampling is impossible here[5]. Do not proceed to the next step based on a timer. Instead, wait until the first derivative of the intermediate's absorbance curve reaches zero. This self-validates that the halogen-metal exchange is 100% complete, preventing unreacted starting material from contaminating the final product.

Step 4: Electrophilic Trapping Once the intermediate concentration plateaus, inject anhydrous DMF (12.0 mmol). The ReactIR will immediately capture the rapid consumption of the lithiated intermediate band and the sharp appearance of a new C=O stretching band (~1690 cm⁻¹), confirming the successful formation of the aldehyde product.

Visualizing the Analytical Logic

G Start 3,6-dibromo-4,5-dimethylpyridazine + n-BuLi (-78°C) Intermediate Transient Lithiated Intermediate (Highly Moisture/Air Sensitive) Start->Intermediate Halogen-Metal Exchange InSitu In-Situ FTIR (ReactIR) Continuous ATR Mid-IR Monitoring Intermediate->InSitu Real-time Probe Offline Offline Sampling (HPLC/NMR) Manual Aliquot Removal Intermediate->Offline Grab Sample Success Direct observation of lithiated species Optimization of electrophile addition InSitu->Success Data Capture Failure Intermediate quenched/destroyed Kinetic data lost, False pathways Offline->Failure Sample Degradation

Workflow comparison: In-situ FTIR vs. offline sampling for transient intermediate validation.

Expanding the Scope: Palladium-Catalyzed Cross-Couplings

Beyond lithiation, in-situ FTIR is equally authoritative for validating transition-metal intermediates. If 3,6-dibromo-4,5-dimethylpyridazine is subjected to a Suzuki-Miyaura cross-coupling, ReactIR can be used to track the oxidative addition of the Pd(0) complex into the C-Br bond[6]. Just as it tracks the formation of metallo-intermediates in Kumada-Corriu or Heck-Matsuda reactions, the ATR probe captures the exact kinetic profile of the Pd(II) intermediate formation, allowing researchers to identify induction periods or catalyst poisoning events that offline chromatography would entirely miss[6].

References

  • Mettler Toledo ReactIR In Situ Reaction Analysis. taawon.com. 4

  • ReactIR In-situ FTIR Spectrometers - Mettler Toledo. mt.com. 3

  • ReactIR In Situ Spectroscopy - Mettler Toledo. mt.com. 2

  • Engineered Covalent Organic Frameworks with Green Future for Environmentally Sustainable Production of Hydrogen Peroxide: A Critical Review. mdpi.com. 1

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. mt.com. 6

  • Automated reaction progress monitoring of heterogeneous reactions: Crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. researchgate.net. 5

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling 3,6-Dibromo-4,5-dimethylpyridazine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3,6-Dibromo-4,5-dimethylpyridazine (CAS: 2361317-64-6) | Molecular Weight: 265.93 g/mol Executive Summary & Physicochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3,6-Dibromo-4,5-dimethylpyridazine (CAS: 2361317-64-6) | Molecular Weight: 265.93 g/mol

Executive Summary & Physicochemical Risk Profile

3,6-Dibromo-4,5-dimethylpyridazine is a highly functionalized, halogenated heterocyclic scaffold frequently utilized in drug discovery for transition-metal-catalyzed cross-coupling reactions. While its rigid pyridazine core and dual bromine substituents make it a valuable synthetic building block, these exact structural features necessitate stringent, causality-driven handling protocols.

As a Senior Application Scientist, it is critical to understand why standard laboratory safety protocols must be elevated when handling this specific compound:

  • Halogenated Lipophilicity: The presence of two bromine atoms on the electron-deficient pyridazine ring increases the molecule's lipophilicity. If dissolved in common organic solvents (e.g., DCM, DMF), the compound can rapidly bypass the stratum corneum, making dermal absorption a critical vector for systemic exposure.

  • Thermal Decomposition Hazards: Upon heating, combustion, or exposure to strong acids, the compound degrades to release highly toxic and corrosive fumes, specifically hydrogen bromide (HBr) gas, carbon monoxide (CO), and nitrogen oxides (NOx)[1].

  • Aerosolization Risk: Supplied as a solid powder, the primary risk during initial handling (weighing and transfer) is the inhalation of micro-particulates[1][2].

Personal Protective Equipment (PPE) Matrix

Standard 5-mil disposable nitrile gloves provide merely a physical barrier and offer exceptionally poor resistance (<1-minute breakthrough time) against halogenated organic solutions[3]. To establish a self-validating safety system, PPE selection must be dictated by the compound's state of matter and the solvents in use.

PPE CategorySpecification RequiredMechanistic Rationale & Causality
Hand Protection (Solid) Double-gloved standard nitrile (≥5 mil)Provides sufficient barrier against dry powder. Outer glove can be quickly discarded if contaminated during weighing.
Hand Protection (Solution) Heavy-duty Nitrile (≥8 mil) or Neoprene-over-NitrileHalogenated organics rapidly permeate thin nitrile[3]. Thicker gauges exponentially increase breakthrough time, preventing dermal absorption.
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesTightly sealed goggles prevent ocular exposure to aerosolized pyridazine dust during transfer[2].
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsPrevents electrostatic accumulation of powder on forearms and mitigates fire risk during subsequent reactive chemistry.
Respiratory Engineering Controls (Fume Hood)Respirators are redundant if the primary engineering control (fume hood) is validated. Handling outside a hood is strictly prohibited[2].

Operational Workflow & Handling Protocol

To ensure trustworthiness and operational integrity, the following protocol operates as a self-validating system . If any step fails its validation check, the operator must abort the procedure immediately.

Step-by-Step Methodology:

  • Engineering Control Validation: Before opening the chemical container, verify the Class II chemical fume hood monitor. The face velocity must read strictly between 100 and 120 feet per minute (fpm) . Validation Gate: If <100 fpm, abort handling.

  • Static Mitigation: Wipe the exterior of the analytical balance and the weighing spatula with an anti-static zero-charge wipe. Halogenated powders are prone to static cling, which increases aerosolization risk.

  • Vessel Preparation: Place an anti-static weighing boat on the balance. Tare the balance. Have the destination reaction vessel (e.g., round-bottom flask) open and waiting within the same fume hood zone.

  • Transfer: Carefully transfer the 3,6-Dibromo-4,5-dimethylpyridazine using a dedicated spatula.

  • Decontamination: Once transferred, immediately seal both the source container and the reaction vessel. Wipe down the balance and hood surface with a damp ethanol/water wipe to capture any microscopic dust. Dispose of the wipe as halogenated waste.

Workflow Start Initiate Handling Protocol Validate Validate Fume Hood (>100 fpm face velocity) Start->Validate Check Pass Validation? Validate->Check Abort Abort & Report (System Failure) Check->Abort No PPE Don Required PPE (Double Nitrile, Goggles, FR Coat) Check->PPE Yes Weigh Weigh Compound (Anti-static boat) PPE->Weigh Transfer Transfer to Reaction Vessel (Sealed system) Weigh->Transfer Decon Decontaminate Surfaces (Ethanol/Water wipe) Transfer->Decon

Caption: Self-validating operational workflow for handling 3,6-Dibromo-4,5-dimethylpyridazine.

Emergency Response & Spill Management

In the event of a spill, the response is dictated by the compound's state of matter. Never sweep dry halogenated powders , as this generates a highly concentrated, toxic aerosol cloud[1].

Solid Powder Spill Protocol:

  • Evacuate non-essential personnel from the immediate vicinity.

  • Don heavy-duty nitrile gloves and safety goggles.

  • Lightly dampen a spill pad or paper towel with water or a low-volatility solvent.

  • Gently lay the damp pad over the powder to suppress dust.

  • Wipe inward from the edges of the spill to the center.

  • Place all contaminated materials into a sealed, secondary containment bag labeled "Halogenated Organic Waste."

Solution Spill Protocol (e.g., dissolved in DCM/DMF):

  • Immediately apply universal chemical binders or diatomaceous earth to the liquid[4].

  • Allow 3-5 minutes for complete absorption.

  • Scoop the absorbed matrix using a non-sparking tool into a compatible hazardous waste container.

Waste Disposal Plan: The Incineration Imperative

The disposal of 3,6-Dibromo-4,5-dimethylpyridazine requires strict adherence to halogenated waste protocols. It must never be discharged into drains or mixed with non-halogenated organic waste[1][2].

The Mechanistic Rationale for High-Temperature Incineration: Brominated organic compounds pose a severe environmental threat if combusted improperly. Standard incineration temperatures can trigger the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—highly persistent organic pollutants[5][6].

Disposal Methodology:

  • Segregation: Collect all residual compound, contaminated reaction solvents, and spill cleanup materials in a dedicated, chemically compatible container (e.g., HDPE).

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organics (Contains Brominated Pyridazine)."

  • Destruction: Transfer the waste to a licensed hazardous waste management facility. The facility must utilize an Advanced Solid Waste Incinerator (ASWI) or Hazardous Waste Incinerator (HWI) capable of sustaining temperatures >1,100°C with a residence time greater than two seconds, equipped with alkaline scrubbers to neutralize the resulting HBr gas[6][7].

Disposal Spill Spill / Waste Generated Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Organic Solution Type->Liquid DampWipe Suppress with damp absorbent (Prevents aerosolization) Solid->DampWipe Binders Apply universal binders (e.g., Diatomaceous earth) Liquid->Binders Collect Collect in sealed HDPE container DampWipe->Collect Binders->Collect Label Segregate & Label: Halogenated Waste Stream Collect->Label Incinerate High-Temp Incineration (>1100°C) (Prevents PBDD/PBDF formation) Label->Incinerate

Caption: Logic tree for the spill response and mandatory high-temperature disposal of brominated waste.

References

  • Safety Data Sheet - Angene Chemical (Thermal decomposition hazards and HBr release profiles). Angene International Limited. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference (Permeation rates and breakthrough times for halogenated hydrocarbons). University of Pennsylvania Environmental Health and Radiation Safety. Available at: [Link]

  • PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants (Mechanisms of PBDD/PBDF formation during suboptimal combustion). Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Destruction of Persistent Organic Compounds in Combustion Systems (High-temperature incineration requirements for halogenated waste). Diva-Portal. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? (Regulatory guidelines for the disposal of brominated hazardous waste). Ideal Response. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.